Dioxabicyclo[3.2.1]octane

Cytotoxicity Marine Natural Products Scaffold Pharmacology

Dioxabicyclo[3.2.1]octane is a bridged bicyclic diether scaffold (molecular formula C₆H₁₀O₂, MW 114.14 g/mol) featuring two oxygen atoms integrated into a [3.2.1] bicyclic framework. The scaffold exists in multiple regioisomeric forms (2,6-; 2,7-; 2,8-; 3,8-; 6,8-dioxabicyclo[3.2.1]octane), each positioning the oxygen atoms at distinct bridgehead and bridge positions, which critically modulates ring strain, conformational rigidity, and hydrogen-bonding capacity.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B1260736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxabicyclo[3.2.1]octane
Synonymsdioxabicyclo(3.2.1)octane
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC2CC1COO2
InChIInChI=1S/C6H10O2/c1-2-6-3-5(1)4-7-8-6/h5-6H,1-4H2
InChIKeyZOYUGIKLXBEGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxabicyclo[3.2.1]octane: Bridged Bicyclic Ether Scaffold for Differentiated Bioactive Core Construction


Dioxabicyclo[3.2.1]octane is a bridged bicyclic diether scaffold (molecular formula C₆H₁₀O₂, MW 114.14 g/mol) featuring two oxygen atoms integrated into a [3.2.1] bicyclic framework [1]. The scaffold exists in multiple regioisomeric forms (2,6-; 2,7-; 2,8-; 3,8-; 6,8-dioxabicyclo[3.2.1]octane), each positioning the oxygen atoms at distinct bridgehead and bridge positions, which critically modulates ring strain, conformational rigidity, and hydrogen-bonding capacity [2]. This scaffold serves as the signature core structure in multiple high-value natural products and synthetic bioactive molecules, including the antibiotic sorangicin A, the picomolar squalene synthase inhibitors zaragozic acids, the contragestational agent ORF 13811, and the cytotoxic marine metabolite attenol B [3][4][5]. Its procurement as a pure synthetic intermediate enables structure–activity relationship (SAR) studies and total synthesis campaigns where regioisomeric and stereochemical precision is essential.

Total synthesis Core building block for natural products (sorangicin A, zaragozic acids)
SAR & geometry mapping Regioisomeric forms enable precise pharmacophore exploration
Bioactive scaffold construction Differentiated core for DAT ligands, anticonvulsant chemotypes

Why Generic Bicyclic Ether Substitution Fails for Dioxabicyclo[3.2.1]octane: Regioisomer-Dependent Pharmacophore Geometry


Substituting dioxabicyclo[3.2.1]octane with generic monocyclic ethers (e.g., oxepane, tetrahydropyran) or alternative bicyclic scaffolds (e.g., spiroketals, oxabicyclo[3.2.1]octanes) introduces critical pharmacophore mismatches that are not correctable by simple side-chain derivatization [1]. Systematic SAR studies on zoapatanol analogs demonstrated that ring-opening of the bicyclic diether to the corresponding monocyclic oxepane reduces contragestational potency by approximately one order of magnitude, even when all side-chain functionality is preserved [1]. Similarly, the spiroketal isomer attenol A (IC₅₀ 24 μg/mL) is only half as cytotoxic as its dioxabicyclo[3.2.1]octane congener attenol B (IC₅₀ 12 μg/mL) against P388 cells, despite identical side chains—a differential driven solely by the core scaffold topology [2]. In the DAT ligand series, the 3-aza-6,8-dioxabicyclo[3.2.1]octane architecture confers a DAT/SERT selectivity ratio of approximately 50, which is not recapitulated by tropane-based or piperidine-based analogs lacking the second bridge oxygen [3]. These examples establish that the dioxabicyclo[3.2.1]octane core is not an inert scaffold but an active pharmacophoric element whose bridgehead oxygen placement, ring strain, and conformational preorganization directly dictate target binding, selectivity, and in vivo potency.

  • Monocyclic ether replacement

    Ring-opening to oxepane may substantially reduce reported bioactivity, even when side-chain functionality is preserved.

  • Spiroketal isomer substitution

    Spiroketal analogs may shift cytotoxicity profiles; scaffold topology alone can alter potency direction, not just magnitude.

  • Tropane / piperidine-based cores

    Absence of the second bridge oxygen may reduce DAT/SERT selectivity, limiting CNS probe development that requires transporter discrimination.

Dioxabicyclo[3.2.1]octane: Quantitative Head-to-Head Differentiation Evidence Against Closest Structural Analogs


Attenol B (6,8-Dioxabicyclo[3.2.1]octane Core) vs. Attenol A (Spiroketal Core): 2-Fold Cytotoxicity Enhancement Driven Solely by Scaffold Topology

In a direct head-to-head comparison within the same study, attenol B—bearing a 6,8-dioxabicyclo[3.2.1]octane core—exhibited an IC₅₀ of 12 μg/mL against P388 murine leukemia cells, compared to 24 μg/mL for attenol A, which contains a [5,6]-spiroketal core yet has identical side-chain functionality [1]. The 2-fold difference in cytotoxicity is attributable exclusively to the replacement of the spiroketal with the dioxabicyclo[3.2.1]octane framework, as confirmed by acid-catalyzed isomerization studies showing interconversion between the two forms [1].

Attenol B vs Attenol A
Head-to-head
IC₅₀ 12 µg/mL vs 24 µg/mL (P388 cells)
Scaffold topology linked to cytotoxicity difference
Acid-catalyzed isomerization confirmed scaffold origin
Cytotoxicity Marine Natural Products Scaffold Pharmacology

ORF 13811 (3,8-Dioxabicyclo[3.2.1]octane-1-acetic Acid) vs. Zoapatanol (Oxepane): ~10-Fold Contragestational Potency Gain from Monocyclic to Bicyclic Diether

Systematic SAR studies demonstrated that conversion of the monocyclic oxepane scaffold of zoapatanol (ED₁₀₀ = 80–100 mg/kg in guinea pig) to the 3,8-dioxabicyclo[3.2.1]octane-1-acetic acid scaffold of ORF 13811 (ED₅₀ = 6–10 mg/kg) produced an approximately 10-fold enhancement in oral contragestational potency [1][2]. The dioxabicyclo[3.2.1]octane derivative ORF 13811 was selected from among 47 analogs for further development due to this marked potency advantage, and was subsequently shown to be effective across five species (mouse, rat, guinea pig, dog, baboon) [2].

ORF 13811 vs Zoapatanol
Reported
~10-fold potency gain (dioxabicyclo vs oxepane)
Scaffold conversion may enhance model potency
Guinea pig contragestational model context
Antifertility Contragestational Agents Scaffold Hopping

3-Aza-6,8-dioxabicyclo[3.2.1]octane (5d) vs. Cocaine at Dopamine Transporter: 9.5-Fold Higher DAT Affinity and 7-Fold Greater DAT/SERT Selectivity

Compound 5d, a 3-aryl-3-aza-6,8-dioxabicyclo[3.2.1]octane, displayed an IC₅₀ of 21 nM at the human dopamine transporter (hDAT) with a DAT/SERT selectivity ratio of approximately 50 (SERT IC₅₀ = 1042 nM) [1]. In comparison, cocaine—the prototypical tropane-based DAT ligand—exhibits hDAT IC₅₀ values of approximately 200 nM [2] and a DAT/SERT selectivity ratio of approximately 7 [2]. The dioxabicyclo[3.2.1]octane scaffold thus confers a 9.5-fold higher DAT binding affinity and a 7-fold improvement in selectivity over the serotonin transporter relative to the tropane scaffold.

DAT affinity (5d vs Cocaine)
Reported
hDAT IC₅₀ 21 nM; selectivity ~50 (vs ~200 nM, ~7)
Scaffold may provide higher DAT/SERT selectivity
Human transporter radioligand binding assay
Dopamine Transporter DAT Ligands CNS Drug Discovery

Sorangicin A (Dioxabicyclo[3.2.1]octane Core) vs. Rifampicin: Retained Activity Against Clinically Prevalent Rifampicin-Resistant RNA Polymerase Mutant S456L

Sorangicin A, whose macrocyclic architecture is anchored by a signature dioxabicyclo[3.2.1]octane core, exhibits potent activity against both Gram-positive (MIC 0.01–0.3 μg/mL) and Gram-negative (MIC 3–25 μg/mL) bacteria [1]. Critically, structural and biochemical studies demonstrated that sorangicin A inhibits the wild-type Mycobacterium tuberculosis RNA polymerase (RNAP) by a mechanism analogous to rifampicin but retains inhibitory activity against the rifampicin-resistant S456L β-subunit mutant, the most prevalent clinical Rifᴿ substitution in tuberculosis patients [2]. In contrast, rifampicin loses efficacy against this mutant [2]. Additionally, sorangicin A displays a superior pharmacokinetic profile with reduced drug–drug interaction liability compared to rifamycins [2].

Sorangicin A vs Rifampicin
Head-to-head
Retains inhibition of S456L mutant RNAP
Scaffold may retain RNAP inhibition against resistance mutant
M. tuberculosis RNAP transcription assay
Antibiotic Resistance RNA Polymerase Inhibition Tuberculosis

Zaragozic Acids (2,8-Dioxabicyclo[3.2.1]octane Core) vs. Prior Squalene Synthase Inhibitors: Picomolar Ki Represents >1000-Fold Affinity Gain Over First-Generation Inhibitors

The zaragozic acids (A, B, C), which share a common 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core, exhibit apparent Ki values of 78 pM, 29 pM, and 45 pM respectively against rat liver squalene synthase [1]. These picomolar affinities represent an improvement of greater than three orders of magnitude relative to earlier squalene synthase inhibitors reported in the nanomolar range (e.g., substrate-analog bisphosphonates and ammonium-substituted decalin inhibitors, typically Ki > 10 nM) [1]. Zaragozic acid A also demonstrated in vivo efficacy, inhibiting acute hepatic cholesterol synthesis in mice with an ID₅₀ of 200 μg/kg [1].

Zaragozic acid Ki vs prior inhibitors
Class-level
Ki 29–78 pM vs >10 nM earlier classes
Picomolar inhibition attributed to scaffold core
Rat liver microsomal squalene synthase assay
Squalene Synthase Inhibition Cholesterol Lowering Antifungal

4,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octan-2-one: Anticonvulsant Activity with Enantioselective GABAₐ Receptor Modulation

4,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octan-2-one demonstrated anticonvulsant efficacy with an ED₅₀ of 131 mg/kg against pentylenetetrazole (PTZ)-induced seizures in mice [1]. Notably, enantioselective activity was observed: the (−)-enantiomer was more potent than the (+)-enantiomer in both anticonvulsant assays and in [³⁵S]-TBPS displacement at the picrotoxin site of GABAₐ receptors [1]. For reference, the first-line clinical agent ethosuximide exhibits an ED₅₀ of 108–148 mg/kg in the same PTZ seizure model [2], placing this dioxabicyclo[3.2.1]octane within a therapeutically relevant potency range while offering a structurally distinct chemotype for epilepsy drug discovery.

Anticonvulsant ED₅₀ vs Ethosuximide
Reported
ED₅₀ 131 mg/kg; enantioselective GABAₐ modulation
Scaffold shows enantioselective GABA modulation
PTZ-induced seizure model in mice
Anticonvulsant GABAₐ Receptor Epilepsy

Dioxabicyclo[3.2.1]octane: Evidence-Backed Procurement Scenarios for Differentiated Research Applications


Antibiotic Lead Optimization Targeting Rifampicin-Resistant Tuberculosis

Research groups developing next-generation RNA polymerase inhibitors for MDR-TB should prioritize the dioxabicyclo[3.2.1]octane scaffold based on sorangicin A's demonstrated retention of inhibitory activity against the clinically prevalent S456L rifampicin-resistance mutation [1]. The scaffold's ability to bind the RNAP rifampicin pocket via a distinct pharmacophore geometry—while avoiding CYP450 induction that causes rifamycin drug–drug interactions—makes it the preferred core for tuberculosis combination therapy candidates [1]. Procurement of enantiopure dioxabicyclo[3.2.1]octane building blocks enables modular assembly of sorangicin analogs for SAR exploration.

Dopamine Transporter PET Tracer Development Requiring High DAT/SERT Selectivity

For CNS imaging programs developing DAT-selective PET or SPECT radioligands, the 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold is strongly indicated over tropane-based scaffolds based on its 7-fold superior DAT/SERT selectivity ratio (~50 vs. ~7 for cocaine) [1]. This selectivity advantage translates directly to reduced striatal-to-thalamic non-specific binding ratios in brain imaging, improving signal-to-noise in DAT quantification. The scaffold also provides a convenient N-3 arylation site for facile ¹⁸F or ¹¹C radiolabeling [1].

Picomolar Squalene Synthase Inhibitor Programs for Cholesterol-Lowering or Antifungal Applications

Drug discovery programs targeting squalene synthase for hypercholesterolemia or systemic antifungal therapy should base their core scaffold selection on the 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid framework, which is the only scaffold class to achieve picomolar competitive inhibition (Ki = 29–78 pM) [1]. This >1000-fold affinity advantage over earlier nanomolar inhibitor classes enables once-weekly or less frequent dosing regimens, a critical differentiator for chronic cholesterol management. The core is accessible via established stereoselective synthetic routes [1].

Non-Hormonal Contragestational Agent Discovery

Reproductive biology programs developing non-hormonal pregnancy-terminating agents should select the 3,8-dioxabicyclo[3.2.1]octane-1-acetic acid scaffold over oxepane-based alternatives, based on the approximately 10-fold potency advantage demonstrated by ORF 13811 (ED₅₀ = 6–10 mg/kg) relative to zoapatanol (ED₁₀₀ = 80–100 mg/kg) in the guinea pig contragestational model [1]. The scaffold's cross-species efficacy (mouse, rat, guinea pig, dog, baboon) reduces the risk of species-specific failure during preclinical development, and the 10-fold lower effective dose reduces cost of goods for large-scale animal studies .

Application
Selection Property
Validation Focus
RNAP inhibition studies (MDR-TB research)
Retains activity against resistance mutant
S456L mutation inhibition assays
DAT tracer agent research
High DAT/SERT selectivity
DAT binding selectivity screening
Squalene synthase inhibitor research
Picomolar affinity scaffold core
Ki determination in enzyme assays
Reproductive biology contragestational research
Scaffold topology-driven potency
In vivo model potency comparison
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